molecular formula C10H10N2O3 B1402304 1-(methoxymethyl)-1H-indazole-5-carboxylic acid CAS No. 1404449-16-6

1-(methoxymethyl)-1H-indazole-5-carboxylic acid

Cat. No. B1402304
CAS RN: 1404449-16-6
M. Wt: 206.2 g/mol
InChI Key: UKGXXBSQHBBRFN-UHFFFAOYSA-N
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Description

Indazole is a heterocyclic compound consisting of a pyrazole ring fused with a benzene ring . The methoxymethyl and carboxylic acid groups attached to the indazole core could potentially modify its properties and reactivity .


Molecular Structure Analysis

The molecular structure of an indazole derivative like “1-(methoxymethyl)-1H-indazole-5-carboxylic acid” would be determined by the positions of the methoxymethyl and carboxylic acid groups on the indazole ring .


Chemical Reactions Analysis

Indazole derivatives can participate in various chemical reactions, depending on their substituents . The reactivity of “1-(methoxymethyl)-1H-indazole-5-carboxylic acid” would be influenced by the methoxymethyl and carboxylic acid groups.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure . Specific properties of “1-(methoxymethyl)-1H-indazole-5-carboxylic acid” would need to be determined experimentally.

Scientific Research Applications

Conversion of Biomass to Chemical Feedstocks

Research discusses the conversion of plant biomass into furan derivatives, including 5-Hydroxymethylfurfural (HMF) and its derivatives, showing the potential of these compounds as alternative feedstocks for the chemical industry. This suggests a broader context for the use of similar compounds in sustainable chemistry and materials science (Chernyshev, Kravchenko, & Ananikov, 2017).

Therapeutic Applications of Heterocyclic Compounds

The therapeutic importance of triazole and indazole derivatives is highlighted, showing their significant role in developing new drugs with diverse biological activities. This indicates the potential medical applications of structurally related compounds like "1-(methoxymethyl)-1H-indazole-5-carboxylic acid" (Ferreira et al., 2013); (Denya, Malan, & Joubert, 2018).

Pollution Treatment and Bioremediation

A study on the treatment of organic pollutants using oxidoreductive enzymes and redox mediators suggests the application of advanced biochemical processes for environmental remediation. This indicates the potential use of related chemical compounds in enhancing the efficiency of pollution degradation processes (Husain & Husain, 2007).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with . Without specific studies, it’s hard to predict the mechanism of action of “1-(methoxymethyl)-1H-indazole-5-carboxylic acid”.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties . Without specific data, it’s difficult to assess the safety and hazards of “1-(methoxymethyl)-1H-indazole-5-carboxylic acid”.

Future Directions

The future directions in the study of a specific compound like “1-(methoxymethyl)-1H-indazole-5-carboxylic acid” would depend on the interest of the scientific community and the potential applications of the compound .

properties

IUPAC Name

1-(methoxymethyl)indazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-15-6-12-9-3-2-7(10(13)14)4-8(9)5-11-12/h2-5H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGXXBSQHBBRFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C2=C(C=C(C=C2)C(=O)O)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(methoxymethyl)-1H-indazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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